2-(2H-1,3-benzodioxol-5-yl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,3-benzodioxole group at position 2 and a 5-methyl-2-phenyloxazole methyl group at position 3. The benzodioxole moiety enhances lipophilicity and metabolic stability, while the oxazole substituent may contribute to π-π stacking interactions in biological targets . Pyrazolo-pyrazinones are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, anticancer, and anti-inflammatory activities . Synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization via benzoylation or alkylation .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-15-19(25-23(32-15)16-5-3-2-4-6-16)13-27-9-10-28-20(24(27)29)12-18(26-28)17-7-8-21-22(11-17)31-14-30-21/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKNSXETAVMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzodioxole moiety, which is known for contributing to various bioactivities due to its ability to interact with biological targets.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrazines can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival.
- Mechanism of Action :
- Inhibition of Kinases : Many pyrazolo compounds act as kinase inhibitors, which are critical in cancer progression.
- Induction of Apoptosis : They promote programmed cell death through the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
There is growing evidence that benzodioxole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against various pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Effective antifungal activity |
Study 1: Anticancer Evaluation
A study conducted on a series of pyrazolo compounds demonstrated their efficacy against multiple cancer cell lines. The compound was evaluated alongside others for its cytotoxic effects:
- Cell Lines Tested : Mia PaCa-2 (pancreatic cancer), RKO (colon cancer), and LoVo (colon cancer).
- Results : The compound showed IC50 values comparable to established chemotherapeutics, indicating strong potential as an anticancer agent.
Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties, derivatives similar to the compound were tested against common bacterial and fungal strains:
- Methodology : Disk diffusion method was employed to assess antimicrobial activity.
- Findings : The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the benzodioxole and oxazole rings can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased lipophilicity and cell permeability |
| Substitution on oxazole | Enhanced interaction with target kinases |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that derivatives of pyrazolo[1,5-a]pyrazines can effectively target cancer cell signaling pathways, leading to reduced tumor growth in preclinical models.
Neuroprotective Effects
The compound has also demonstrated neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, this compound exhibits anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human cancer cell lines. The most potent derivative showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cell viability compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanism
A research team investigated the neuroprotective effects of the compound using an in vitro model of neurotoxicity induced by glutamate. The results indicated that treatment with the compound significantly reduced neuronal death and preserved mitochondrial function .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is driven by its functional groups and ring systems. Key reaction pathways include:
Nucleophilic Substitution
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Site : Oxazole methyl group (C5-methyl)
-
Mechanism : The methyl group at the oxazole ring can undergo alkylation or acylation via SN2 reactions, facilitated by the electron-withdrawing effect of the oxazole ring.
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Reagents : Alkyl halides, acyl chlorides, or other nucleophiles.
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Conditions : Polar aprotic solvents (e.g., DMF, THF).
Hydrolysis of Benzodioxole
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Site : Benzodioxole (1,3-benzodioxol-5-yl) moiety.
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Mechanism : Acidic or basic hydrolysis cleaves the dioxole ring to form a diol (catechol derivative).
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Reagents : HCl, H2O (acidic); NaOH, H2O (basic).
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Conditions : Elevated temperatures for complete ring opening.
Cycloaddition Reactions
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Site : Pyrazolo[1,5-a]pyrazinone core.
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Mechanism : The pyrazolo ring may participate in [4+2] or [2+4] cycloadditions (e.g., Diels-Alder) under thermal or photochemical conditions.
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Reagents : Dienes, dienophiles.
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Conditions : High temperatures or UV irradiation.
Oxazole Ring-Opening Reactions
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Site : Oxazole ring.
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Mechanism : Basic conditions (e.g., NaOH) can induce ring-opening to form amides or imidates.
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Reagents : Strong bases (e.g., NaOEt, NH3).
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Conditions : Aqueous or alcoholic solutions.
Reaction Data Table
| Reaction Type | Site | Reagents | Conditions | Product |
|---|---|---|---|---|
| Nucleophilic substitution | Oxazole methyl group | Alkyl halides (e.g., CH3I) | DMF, 60°C, 24 h | Alkylated oxazole derivative |
| Hydrolysis | Benzodioxole ring | HCl, H2O | Reflux, 12 h | Catechol derivative |
| Cycloaddition | Pyrazolo[1,5-a]pyrazinone core | Dienes (e.g., butadiene) | 150°C, neat | Cycloaddition product |
| Oxazole ring-opening | Oxazole ring | NaOH | Aqueous solution, 100°C | Amide/imidate derivative |
Structural and Mechanistic Insights
-
Conformational Flexibility : The pyrazolo[1,5-a]pyrazinone core exhibits conformational variability, as observed in similar compounds (e.g., dihedral angles between substituents) . This flexibility may influence reaction kinetics and stereochemical outcomes.
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Hydrogen Bonding : The compound’s crystal structure (if available) may involve intermolecular hydrogen bonding, affecting solubility and reaction pathways .
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Electron-Withdrawing Effects : The oxazole and pyrazinone groups enhance electrophilicity at reactive sites, favoring nucleophilic attacks.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, substituents, and biological activities of analogous pyrazolo-pyrazinone derivatives:
Key Observations:
Structural Variations: The benzodioxole and oxazole substituents in the target compound distinguish it from fluorinated (e.g., ) or dihydro derivatives (e.g., ).
Biological Activities: Pyrazolo-pyrazinones with electron-withdrawing groups (e.g., chloro, fluoro) show enhanced protein-binding capabilities, as seen in . Antimicrobial activity is common in derivatives with aromatic substituents (e.g., ), though specific data for the target compound remains inferred.
Synthesis Methods :
- Benzoylation with calcium hydroxide () and Suzuki coupling () are prevalent for introducing aryl/heteroaryl groups.
- Dihydro derivatives () may require hydrogenation steps, impacting synthetic complexity.
Detailed Research Findings
- Synthetic Challenges : The oxazole methyl group in the target compound necessitates precise alkylation conditions to avoid isomerization .
- Hydrogen Bonding: The pyrazinone carbonyl and benzodioxole oxygen atoms participate in hydrogen bonding, influencing crystal packing and solubility .
- Antimicrobial Potential: Analogous compounds (e.g., ) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus, suggesting the target compound may share similar efficacy.
Notes
Isomerism Risk : The oxazole substituent’s position may lead to regioisomers during synthesis, requiring careful chromatographic separation .
Biological Testing Gap : Despite structural similarities to active compounds (), the target compound lacks explicit in vitro data, necessitating further evaluation.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via cyclization and condensation reactions. A validated method involves refluxing intermediates in ethanol with phosphorous oxychloride (POCl₃) at 120°C to achieve cyclization . For example, pyrazolo[1,5-a]pyrazin-4-one derivatives are synthesized by reacting 1H-pyrazol-5-amines with aldehydes under solvent-free conditions to minimize side products . Yield optimization requires precise stoichiometric ratios (e.g., 10 mmol of starting materials) and purification via recrystallization from DMF-EtOH (1:1) mixtures .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization with POCl₃ | 120°C, ethanol | 46–63 | |
| Solvent-free condensation | Room temperature | 63–75 |
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray crystallography : Resolve the crystal lattice (monoclinic system, space group P2₁/c) with bond angles and lengths confirming the fused pyrazolo-pyrazinone core .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 501.6) .
Q. What in vitro assays are recommended for initial biological screening?
Prioritize assays aligned with the compound’s structural motifs (e.g., benzodioxole and oxazole groups suggest kinase or protease inhibition). Use:
- Antimicrobial activity : MIC assays against S. aureus and E. coli .
- Anticancer potential : MTT assays on cancer cell lines (IC₅₀ values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). Mitigate by:
- Standardizing protocols (e.g., pH 6.5 buffer for stability ).
- Performing dose-response curves (0.1–100 µM) to confirm IC₅₀ reproducibility .
- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Core modifications : Replace the 5-methyl-oxazole group with bulkier substituents (e.g., tert-butyl) to assess steric effects on binding .
- Substituent scanning : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzodioxole ring .
- Molecular docking : Use AutoDock Vina to predict binding poses against VEGFR2 or MMP9, leveraging crystallographic data (PDB IDs) .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH stability : Incubate in buffers (pH 4–9) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to calculate half-life (t₁/₂) and identify metabolites via LC-MS .
Table 2: Stability Data
| Condition | Half-Life (h) | Major Metabolite |
|---|---|---|
| pH 7.4, 37°C | 12.3 | Oxazole ring hydroxylation |
| Rat liver microsomes | 2.8 | Demethylation |
Experimental Design Considerations
Q. What statistical frameworks are appropriate for analyzing pharmacological data?
Use randomized block designs for in vivo studies (e.g., 4 replicates per group, split plots for dose/time variables) . For SAR studies, apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. How can crystallographic data improve mechanistic understanding?
Analyze hydrogen bonding (e.g., N–H···O interactions in the pyrazinone ring) and π-π stacking (benzodioxole-phenyl interactions) to identify critical binding motifs . Refine models using Coot and PHENIX with resolution limits <2.0 Å .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
